Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate
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Overview
Description
Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate is an organic compound characterized by its unique chemical structure, which includes a propyl ester group, a benzoate moiety, and a sulfonamide linkage to a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethoxybenzenesulfonyl chloride, which is then reacted with 4-aminobenzoic acid to form the sulfonamide intermediate. This intermediate is subsequently esterified with propanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings and methoxy groups may also participate in π-π interactions and hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[[(3,4-dimethoxyphenyl)acryloyl]amino]benzoate
- 3-(3,4-dimethoxyphenyl)propanoic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Propyl 4-[[(3,4-dimethoxyphenyl)sulfonyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and ester functionalities allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
702651-25-0 |
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Molecular Formula |
C18H21NO6S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
propyl 4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C18H21NO6S/c1-4-11-25-18(20)13-5-7-14(8-6-13)19-26(21,22)15-9-10-16(23-2)17(12-15)24-3/h5-10,12,19H,4,11H2,1-3H3 |
InChI Key |
LELQMZFAIAVKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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